7-Methyl-1H-indazol-4-amine
Overview
Description
“7-Methyl-1H-indazol-4-amine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 . This compound belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds with a bicyclic structure made up of a pyrazole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered pyrazole ring fused to a benzene ring, with a methyl group attached to the nitrogen atom . The InChI key for this compound is CVNIZFVBGJHRPX-UHFFFAOYSA-N .Scientific Research Applications
Proton Transfer and Tautomerism Studies Research on derivatives similar to 7-Methyl-1H-indazol-4-amine, such as 7-azaindoline, has revealed insights into ground-state thermodynamics and excited-state amine/imine tautomerism. These studies, facilitated by hydrogen bond formation, are crucial for understanding the photophysical properties of these compounds, which could have implications for their application in photochemical and sensing technologies (Chou et al., 2000).
Antimicrobial Activity Some derivatives of 1,2,4-triazole, which can be synthesized from reactions involving primary amines similar to this compound, have been found to possess antimicrobial activities. This research opens pathways for developing new antimicrobial agents that could be used to combat resistant microbial strains (Bektaş et al., 2007).
Ionic Liquids and Green Chemistry Amine derivatives have been employed to synthesize a new family of room temperature ionic liquids. These transformations, particularly using secondary amines like azepane, could mitigate disposal issues related to coproducts from the polyamide industry, suggesting an environmentally friendly approach to waste reduction and the development of novel ionic liquids (Belhocine et al., 2011).
Synthesis of Novel Derivatives for Biomimetic Studies The functionalization of secondary amines has been utilized to adapt the coordination environment of macrocyclic compounds. This approach allows for the generation of ligands applicable in biomimetic studies, highlighting the versatility of amine derivatives in synthetic chemistry and the development of biomimetic materials (Warden et al., 2001).
Catalytic and Synthetic Applications Research into the catalytic properties of amine derivatives has led to efficient methods for the synthesis of complex molecules. For instance, the synthesis of 1H-indazoles via rhodium and copper catalyzed C-H activation and C-N/N-N coupling using nitrosobenzenes as an aminating reagent demonstrates the potential of these compounds in facilitating complex synthetic pathways (Wang & Li, 2016).
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which 7-methyl-1h-indazol-4-amine is a part of, have a wide range of targets due to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways and cell cycle control .
Mode of Action
For instance, some indazole derivatives can bind to the hinge region of tyrosine kinase, inhibiting its activity . This interaction can lead to changes in signal transduction pathways, potentially affecting cell proliferation and survival.
Biochemical Pathways
Given that some indazole derivatives can inhibit tyrosine kinase , it’s plausible that this compound could affect pathways involving this enzyme. Tyrosine kinase is involved in many cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Some indazole derivatives have been found to exhibit anti-proliferative activity, suggesting that they may inhibit cell growth . Therefore, it’s possible that this compound could have similar effects.
Biochemical Analysis
Biochemical Properties
7-Methyl-1H-indazol-4-amine, like other indazole derivatives, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied and reported in the literature .
Cellular Effects
Indazole derivatives have been shown to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and any effects on its localization or accumulation, is currently unavailable .
properties
IUPAC Name |
7-methyl-1H-indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNOMAXHVDMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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